molecular formula C20H15N3O3S B2451726 ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE CAS No. 881932-63-4

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Cat. No.: B2451726
CAS No.: 881932-63-4
M. Wt: 377.42
InChI Key: ARHIAHGZCYVCHA-UHFFFAOYSA-N
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Description

Ethyl 2-(quinoline-2-amido)-1,3-benzothiazole-6-carboxylate is a synthetic hybrid heterocyclic compound designed for advanced pharmaceutical research and drug discovery. It incorporates two privileged pharmacophores—benzothiazole and quinoline—into a single molecular entity, making it a versatile scaffold for exploring novel biological activities. The benzothiazole core is a significant structural motif noted for a broad spectrum of anticancer activity against various cell lines, including mammary, ovarian, colon, and non-small cell lung cancer models . This scaffold has demonstrated a crucial role in the inhibition of tumor-associated enzymes, such as carbonic anhydrase (CA), suggesting its potential as a lead compound for developing agents against hypoxic tumors . Concurrently, the quinoline template is recognized as a core structure in drug design due to its wide range of bioactivities , which includes antitumor properties . The fusion of these two moieties is intended to create a multi-targeted or enhanced-efficacy agent. In laboratory settings, this compound is expected to serve as a key intermediate in organic synthesis. Its molecular structure features both amide and ester functional groups, providing reactive sites for further chemical modification. Researchers can utilize it to build more complex molecules or to study structure-activity relationships (SAR) for the development of new therapeutic candidates. It is particularly valuable for generating libraries of compounds aimed at oncology targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(quinoline-2-carbonylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-2-26-19(25)13-8-9-15-17(11-13)27-20(22-15)23-18(24)16-10-7-12-5-3-4-6-14(12)21-16/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHIAHGZCYVCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves the condensation of 2-aminobenzenethiol with quinoline-2-carboxylic acid under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in material science for the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole Derivatives: These compounds share a similar benzothiazole moiety and exhibit a range of biological activities, including antimicrobial and anticancer properties.

    Indole Derivatives: Indole-based compounds are known for their diverse biological activities and are used in drug development and organic synthesis.

Uniqueness

ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific combination of quinoline and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

Ethyl 2-(quinoline-2-amido)-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a benzothiazole moiety linked to a quinoline amide. This structural configuration is believed to contribute to its biological activity.

Molecular Formula : C15_{15}H12_{12}N2_{2}O2_{2}S
Molecular Weight : 284.33 g/mol
CAS Number : Not specified in the sources.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate to strong antimicrobial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Anticancer Activity

The compound has also shown promising results in cancer research. In vitro studies indicated that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cancer Cell Line IC50 (µM)
MCF-712.5
HeLa15.0

Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. In assays measuring radical scavenging ability, it showed an IC50 value of 25 µg/mL against DPPH radicals, indicating its potential as a natural antioxidant.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells via mitochondrial pathways.
  • Radical Scavenging : The presence of functional groups allows for effective neutralization of free radicals.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzothiazole compounds, including this compound. The results indicated that modifications to the benzothiazole ring significantly enhanced antimicrobial activity against resistant strains of bacteria .

Study on Anticancer Properties

Another investigation focused on the anticancer properties revealed that this compound effectively reduced tumor growth in xenograft models when administered at doses of 50 mg/kg body weight . This study supports its potential use as a therapeutic agent in oncology.

Q & A

Basic: What are the optimal synthetic routes for ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE?

Methodological Answer:
The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with 1,3-benzothiazole-6-carboxylate intermediates. A two-step approach is common:

Amide Bond Formation : React quinoline-2-carboxylic acid with a coupling agent (e.g., EDCI or DCC) in anhydrous DMF to activate the carboxyl group. Introduce the benzothiazole-6-carboxylate moiety via nucleophilic substitution .

Esterification : Ethyl esterification of the benzothiazole carboxylic acid can be achieved using ethanol under acidic catalysis (e.g., H₂SO₄) .
Key Parameters :

  • Yield optimization requires strict control of reaction temperature (60–80°C) and exclusion of moisture.
  • Purity is enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:
A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential:

  • NMR :
    • Quinoline protons appear as doublets in the aromatic region (δ 8.1–8.5 ppm).
    • The ethyl ester group shows a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.3 ppm (CH₂) .
  • FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and ester carbonyl (1720 cm⁻¹) .
  • HRMS : Verify molecular formula (C₁₇H₂₁N₃O₃S, [M+H]⁺ calc. 340.1325) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:
Discrepancies often arise from solvent effects or unaccounted steric hindrance. Use the following approach:

Re-evaluate Computational Models :

  • Incorporate solvent parameters (e.g., PCM for DMSO) in DFT calculations .
  • Compare HOMO-LUMO gaps with experimental redox potentials .

Experimental Validation :

  • Perform kinetic studies under varied conditions (e.g., solvent polarity, temperature).
  • Analyze steric effects via X-ray crystallography (if crystals are obtainable) .
    Example : A study on similar quinoline derivatives showed that computational models underestimated steric hindrance from the benzothiazole ring, requiring adjusted torsional parameters .

Advanced: What strategies are recommended for evaluating the compound's pharmacokinetic properties in preclinical studies?

Methodological Answer:
Focus on solubility , metabolic stability , and membrane permeability :

Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF media) .

Metabolic Stability :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Identify metabolites using MS/MS fragmentation patterns .

Permeability :

  • Conduct Caco-2 cell assays or PAMPA to predict intestinal absorption.
  • Correlate results with logP values (calculated: ~2.8) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification .
  • Toxicity : Limited data available, but structurally similar quinolines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats). Avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic configuration of substituents influence the compound's photophysical properties?

Methodological Answer:
The quinoline and benzothiazole moieties exhibit conjugated π-systems, enabling tunable fluorescence:

Substituent Effects :

  • Electron-withdrawing groups (e.g., -NO₂) on quinoline redshift absorption (λₐᵦₛ ~350→400 nm).
  • Ethyl ester groups enhance solubility but reduce quantum yield due to rotational freedom .

Experimental Validation :

  • Measure UV-Vis spectra in ethanol and compare with TD-DFT calculations.
  • Use fluorescence lifetime imaging (FLIM) to assess environmental sensitivity .

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